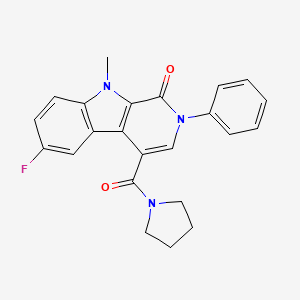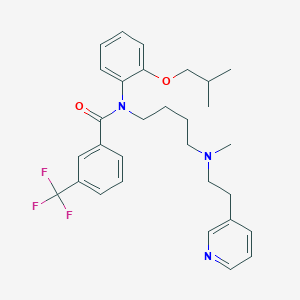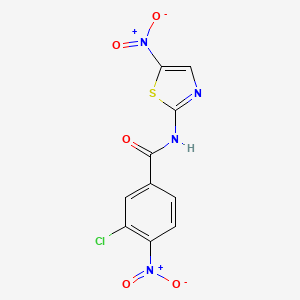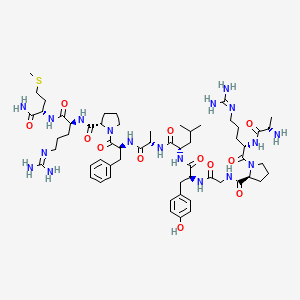![molecular formula C31H37F2N5O6 B1681885 methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate CAS No. 387825-78-7](/img/structure/B1681885.png)
methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNAP-7941 is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been studied for its potential anxiolytic, antidepressant, and anorectic effects. It has shown promise in initial animal studies, although subsequent trials have yielded mixed results . SNAP-7941 continues to be used in scientific research to explore the function of the melanin-concentrating hormone receptor 1 .
Preparation Methods
The synthesis of SNAP-7941 involves several stepsThe reaction conditions typically involve a reaction time of 2 minutes at a temperature of 25°C, with a concentration of 2 mg/mL of the precursor in acetonitrile . This method has been used to prepare radiolabeled analogs such as [11C]SNAP-7941 for positron emission tomography (PET) imaging .
Chemical Reactions Analysis
SNAP-7941 undergoes various chemical reactions, including:
Methylation: As mentioned, the methylation of SNAP-acid using methyl triflate is a key step in its synthesis.
Fluorination: The synthesis of [18F]FE@SNAP involves the direct fluorination of a tosylated precursor in a microfluidic system.
Binding Studies: SNAP-7941 has been used in binding studies with melanin-concentrating hormone receptor 1, demonstrating high binding affinity.
Scientific Research Applications
SNAP-7941 has several scientific research applications:
Neuropsychopharmacology: It has been studied for its potential anxiolytic and antidepressant effects.
Positron Emission Tomography (PET) Imaging: Radiolabeled analogs of SNAP-7941, such as [11C]SNAP-7941 and [18F]FE@SNAP, have been developed for PET imaging to study the distribution and function of melanin-concentrating hormone receptor 1 in vivo
Obesity and Metabolic Disorders: SNAP-7941 has been investigated for its potential role in regulating food intake and body weight, making it a candidate for the treatment of obesity.
Mechanism of Action
SNAP-7941 exerts its effects by selectively antagonizing the melanin-concentrating hormone receptor 1. This receptor is involved in various physiological processes, including the regulation of food intake, energy homeostasis, and mood. By inhibiting the action of melanin-concentrating hormone at this receptor, SNAP-7941 can reduce food intake, promote weight loss, and exhibit anxiolytic and antidepressant effects .
Comparison with Similar Compounds
SNAP-7941 is compared with other melanin-concentrating hormone receptor 1 antagonists, such as GW3430 and SNAP-94847. These compounds share similar mechanisms of action but differ in their potency and selectivity. For example, SNAP-94847 is a more potent and selective antagonist compared to SNAP-7941 . Other similar compounds include:
Properties
CAS No. |
387825-78-7 |
|---|---|
Molecular Formula |
C31H37F2N5O6 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |
InChI Key |
FWMHZWMPUWAUPL-NDEPHWFRSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(11C)SNAP-7941 (4S)-3-(((3-(4-(3-(acetylamino)phenyl)-1-piperidinyl)propy)amino)carbonyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride SNAP-7941 SNAP7941 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



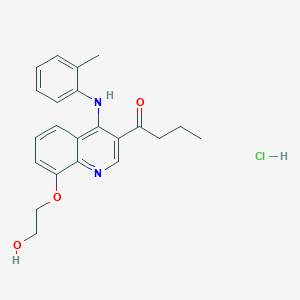

![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)
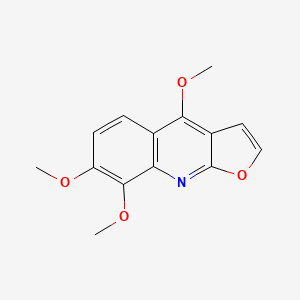
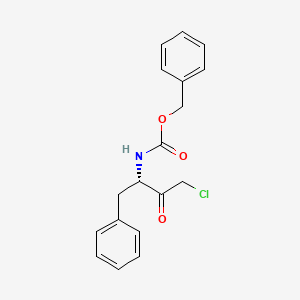

![(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one](/img/structure/B1681814.png)
